Selenourea, N,N-diethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selenourea, N,N-diethyl-: is an organoselenium compound characterized by the presence of selenium in place of the carbonyl oxygen in the urea moiety. This substitution significantly alters the physicochemical properties of the compound, making it a subject of interest in various fields such as organic synthesis, medicinal chemistry, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Selenourea, N,N-diethyl- typically involves the reaction of diethylamine with selenium-containing reagents. One common method includes the reaction of diethylamine with potassium selenocyanate (KSeCN) in the presence of a suitable solvent like acetone . The reaction is usually carried out at room temperature, followed by purification steps to isolate the desired product.
Industrial Production Methods: While specific industrial production methods for Selenourea, N,N-diethyl- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Selenourea, N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenourea to selenides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents like sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted selenoureas depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Selenourea, N,N-diethyl- is used as a precursor in the synthesis of other organoselenium compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology and Medicine: The compound has shown potential as an antioxidant and anticancer agent. It is studied for its ability to inhibit enzymes like carbonic anhydrase and epoxide hydrolase, which are targets for therapeutic interventions .
Industry: In the industrial sector, Selenourea, N,N-diethyl- is explored for its applications in the development of advanced materials, including polymers and coatings that benefit from the unique properties of selenium .
Wirkmechanismus
The mechanism of action of Selenourea, N,N-diethyl- involves its interaction with molecular targets through the selenium atom. The compound can act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. It also interacts with enzymes, inhibiting their activity by binding to their active sites . The selenium atom’s high nucleophilicity and polarizability contribute to these interactions, making the compound effective in various biological and chemical processes .
Vergleich Mit ähnlichen Verbindungen
Thiourea, N,N-diethyl-: Similar structure but with sulfur instead of selenium.
Urea, N,N-diethyl-: Contains oxygen instead of selenium.
Selenourea, N,N-dimethyl-: Similar but with different alkyl groups
Uniqueness: Selenourea, N,N-diethyl- is unique due to the presence of selenium, which imparts distinct properties such as higher nucleophilicity, better leaving group ability, and unique redox behavior. These properties make it more effective in certain applications compared to its sulfur and oxygen analogs .
Eigenschaften
CAS-Nummer |
5117-17-9 |
---|---|
Molekularformel |
C5H11N2Se |
Molekulargewicht |
178.13 g/mol |
InChI |
InChI=1S/C5H11N2Se/c1-3-7(4-2)5(6)8/h6H,3-4H2,1-2H3 |
InChI-Schlüssel |
UEGLSOSLURUDIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=N)[Se] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.